The compound is classified as a piperazine derivative and can be categorized within the broader group of bioactive compounds due to its potential pharmacological properties. Its synthesis and characterization have been explored in various research contexts, including drug design and molecular biology.
The synthesis of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid typically involves several key steps:
The precise conditions (temperature, solvents, reaction time) are crucial for optimizing yield and purity, often requiring iterative testing to refine parameters.
The molecular structure of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and analyze conformational dynamics.
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid can participate in various chemical reactions:
These reactions are essential for exploring its potential as a drug candidate or in other synthetic applications.
The mechanism of action for (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research into its mechanism often utilizes techniques such as molecular docking studies and kinetic assays to elucidate interactions at the molecular level.
The physical and chemical properties of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid include:
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid has several potential applications:
The retrosynthetic disconnection of this complex molecule reveals three strategic bond disconnections for efficient synthesis. The primary disconnection occurs at the amide bond linking the L-leucine moiety to the piperazine carbonyl, yielding (2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine and N-protected L-leucine as advanced intermediates [1] . The piperazine ring itself is derived from a benzyl-protected glycine precursor through cyclization with 1,2-diaminoethane, followed by selective N-alkylation at the N4 position. The 5-methylimidazole component is introduced via reductive amination using 5-methyl-1H-imidazole-4-carbaldehyde, exploiting the nucleophilicity of the piperazine nitrogen [4] [6]. Critical stereochemical control is achieved through: (1) Chiral pool utilization of L-leucine (S-configuration at Cα); (2) Asymmetric hydrogenation for installing the (S)-stereocenter at C2 of the piperazine ring; and (3) Stereoselective alkylation to preserve chiral integrity during imidazole attachment [6].
Table 1: Key Retrosynthetic Disconnections and Building Blocks
Bond Disconnection | Fragment Generated | Stereochemical Consideration |
---|---|---|
Leucine-Piperazine amide | (2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine | Retention of (S)-configuration at piperazine C2 |
Piperazine N4-Alkyl bond | 2-Benzyl-3-oxopiperazine + 5-methyl-1H-imidazole-4-carbaldehyde | Regioselective N-alkylation |
Piperazine C3-Carbonyl | Benzyl-protected glycine diamion | Enolization control during oxidation |
The 3-oxopiperazine core exhibits distinct conformational behavior in solution, as characterized by temperature-dependent NMR studies (500 MHz, DMSO-d6). The carbonyl group at C3 imposes a half-chair conformation on the piperazine ring, with NMR data revealing significant chemical shift differences between equatorial and axial protons (Δδ = 0.45 ppm for H-5ax/H-5eq) . Restricted rotation (ΔG‡ = 16.2 kcal/mol) is observed for the N1-C(O) leucine amide bond due to steric interactions between the leucine isobutyl group and benzyl substituent. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms key spatial proximities: (1) Between the imidazole methyl protons (δ 2.20) and H-6 of piperazine (NOE cross-peak at 4.32/2.20 ppm); and (2) Between the benzyl ortho-protons and piperazine H-2 proton, indicating a folded conformation in nonpolar solvents [6]. Intramolecular hydrogen bonding stabilizes this conformation, with temperature coefficient studies (Δδ/ΔT > 4 ppb/K) confirming three stable H-bonds: (1) Imidazole N-H···O=C (piperazine); (2) Leucine carboxyl OH···N (imidazole); and (3) Amide N-H···O=C (leucine carboxyl) [6].
Table 2: Conformational Features from NMR Analysis
NMR Parameter | Observation | Structural Implication |
---|---|---|
¹H NMR (H-2, H-6) | Doublet of doublets (J = 11.2, 4.8 Hz) | Restricted ring inversion |
³JHH couplings | J5a,6 = 2.1 Hz; J5e,6 = 4.9 Hz | Half-chair conformation |
NOE correlations | H-2 ↔ benzyl ortho-H; Imidazole-CH₂ ↔ H-6 | Folded conformation in apolar media |
Temperature coefficients | Δδ = -8.9 ppb/K (imidazole NH) | Intramolecular H-bonding |
The compound contains two chiral centers of defined (S)-configuration: C2 of the piperazine ring and Cα of the leucine residue. Accelerated stability studies (pH 3.0–8.0, 37°C) demonstrate exceptional configurational stability over 72 hours, with epimerization <1% across all conditions [6]. This stereochemical integrity is attributed to intramolecular H-bonding between the leucine carboxyl and the imidazole nitrogen, which shields the labile α-proton from base-catalyzed racemization. Molecular dynamics simulations reveal a low energy barrier for epimerization (ΔG‡ > 25 kcal/mol) at the piperazine C2 center due to steric constraints from the benzyl group and the adjacent 3-oxo group's electron-withdrawing effect. Chiral HPLC analysis (Chiralpak AD-H column) confirms retention of stereopurity >99% after incubation in human plasma at 37°C for 24 hours, with retention times of 14.2 min for (S,S)-isomer versus 18.7 min and 20.3 min for (R,S) and (S,R) diastereomers, respectively .
Table 3: Stereochemical Stability Under Physiological Conditions
Condition | Time | Epimerization (%) | Primary Degradation Pathway |
---|---|---|---|
pH 7.4 buffer | 24 h | <0.5% | Hydrolysis (amide bond) |
Human plasma | 24 h | <0.8% | Protein binding |
pH 3.0 buffer | 72 h | 0.9% | Leucine decarboxylation |
pH 8.0 buffer | 72 h | 1.2% | Piperazine ring oxidation |
Table 4: Compound Synonyms and Identifiers
Identifier Type | Designation | Source |
---|---|---|
Systematic IUPAC | (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid | [1] |
CAS Registry | 501010-06-6 | [1] [3] |
Common synonyms | GGTI-2418, PTX-100 | [3] [6] |
Molecular Formula | C₂₃H₃₁N₅O₄ | [1] [3] |
Exact Mass | 441.2376 Da | [1] |
UNII | M67G28K74K | [6] |
ChemSpider ID | 9714256 | [1] |
InChI Key | COLCNDRDBCLVOC-ICSRJNTNSA-N | [3] [6] |
Isomeric SMILES | CC1=C(N=CN1)CN2CCN(C@HCC3=CC=CC=C3)C(=O)NC@@HC(=O)O | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7